N-Boc-N'-Benzylidene-hydrazine

Description

The exact mass of the compound N-Boc-N'-Benzylidene-hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-N'-Benzylidene-hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N'-Benzylidene-hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

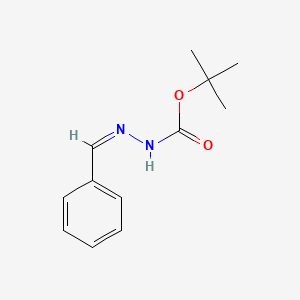

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(Z)-benzylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-50-9 | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-N'-Benzylidene-hydrazine: A Strategic Intermediate in Nitrogenous Scaffold Synthesis

Topic: Chemical Properties and Synthetic Utility of N-Boc-N'-Benzylidene-hydrazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Structural Analysis[1][2][3]

N-Boc-N'-Benzylidene-hydrazine (also referred to as tert-butyl 2-benzylidenehydrazine-1-carboxylate) represents a pivotal intersection between hydrazone stability and carbamate protection. In drug discovery, it serves as a "masked" hydrazine, offering a stable platform for constructing chiral amines, functionalized heterocycles (such as indazoles and pyrazoles), and serving as a coupling partner in palladium-catalyzed cross-coupling reactions.

Structural Deconstruction

The molecule consists of three distinct functional zones, each dictating specific reactivities:

-

The Benzylidene Moiety (Electrophilic/Conjugated): The C=N double bond provides a site for nucleophilic attack (reduction) and participates in conjugation, stabilizing the molecule.[1]

-

The Hydrazone Linker (-N-N=): Acts as a nucleophile in cyclizations or a directing group in C-H activation.[1]

-

The Boc Group (Steric/Electronic Modulator): The tert-butyloxycarbonyl group reduces the nucleophilicity of the N1 nitrogen, preventing over-alkylation, and provides orthogonality—it is stable to bases and nucleophiles but labile to acids.

Physical & Chemical Properties[1][2][3][4][5][6]

The following data aggregates standard physicochemical characteristics observed in this class of N-Boc hydrazones.

| Property | Description / Value | Relevance to Protocol |

| Physical State | White to off-white crystalline solid | Easy to handle; recrystallizes well from Hexane/EtOAc. |

| Melting Point | Typically 108–112 °C (Unsubstituted) | Sharp melting point indicates high purity; useful for QC.[1] |

| Solubility | Soluble: DCM, MeOH, EtOH, THFInsoluble: Water | Allows for homogeneous reactions in standard organic solvents. |

| Stability | Stable at RT; Hydrolyzes in aqueous acid | Store under inert atmosphere to prevent slow hydrolysis to benzaldehyde. |

| pKa | ~12–13 (NH proton) | The NH is weakly acidic; can be deprotonated by strong bases (NaH, KOtBu).[1] |

Synthesis: The Condensation Protocol

The synthesis of N-Boc-N'-Benzylidene-hydrazine is a thermodynamic condensation between tert-butyl carbazate (Boc-hydrazine) and benzaldehyde. While seemingly simple, controlling the equilibrium is vital for high yield.

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the hydrazine's terminal amine on the aldehyde carbonyl, forming a hemiaminal intermediate, followed by dehydration to the hydrazone.

Experimental Protocol

Standard Scale: 10 mmol

-

Reagents:

-

Procedure:

-

Dissolve tert-butyl carbazate in Ethanol at room temperature.

-

Add Benzaldehyde dropwise.

-

Add catalytic Acetic acid.

-

Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).[1] The product is usually less polar than the starting carbazate.

-

Note: Upon cooling to 0°C, the product often crystallizes spontaneously.

-

-

Workup & Purification:

-

If solid forms: Filter and wash with cold ethanol/hexane (1:1).[1]

-

If oil forms: Concentrate in vacuo. Redissolve in minimum hot EtOAc and add Hexane until turbid. Cool to -20°C to induce crystallization.

-

Yield Expectation: 85–95%.

-

Visualization: Synthesis Workflow

Figure 1: Step-wise condensation pathway for the synthesis of N-Boc hydrazones.

Reactivity Profile & Strategic Applications

Once synthesized, the N-Boc-N'-Benzylidene-hydrazine scaffold serves as a divergent intermediate.

A. Reductive Amination (Hydrazine Synthesis)

The C=N bond is susceptible to hydride reduction.[1][2][3] This is the primary route to N-Boc-N'-benzylhydrazines, which are precursors to aza-peptides.

-

Reagent of Choice: Sodium Cyanoborohydride (NaBH3CN) or NaBH(OAc)3.[1]

-

Why: Standard NaBH4 can be too aggressive or unselective. NaBH3CN at pH 3–4 (controlled by acetic acid) selectively reduces the imine without touching the Boc group.[1]

-

Protocol Insight: Perform in MeOH/AcOH. The reaction is usually complete in 1 hour at RT.

B. Palladium-Catalyzed Cross-Coupling

Recent advances (See Barluenga et al. and Buchwald et al.) utilize N-Boc hydrazones in Pd-catalyzed reactions.

-

Mechanism: In the presence of a base (e.g., LiOtBu) and Pd catalyst, the hydrazone can generate a metal-carbene species or undergo direct C-H arylation.

-

Utility: This allows the coupling of the hydrazone with aryl halides to form highly substituted hydrazine derivatives or indazoles.

C. Deprotection (Boc Cleavage)

Removal of the Boc group liberates the free hydrazine or hydrazone.[1]

-

Caution: If the hydrazone linkage is sensitive to hydrolysis, anhydrous HCl/Dioxane is preferred over aqueous acids to prevent cleavage of the C=N bond (reverting to aldehyde).

Visualization: Divergent Reactivity

Figure 2: Divergent synthetic pathways accessible from the N-Boc hydrazone scaffold.

Troubleshooting & Expert Tips (E-E-A-T)

"Oiling Out" During Synthesis[2]

-

Issue: The product forms a viscous oil instead of crystals.

-

Cause: Presence of unreacted benzaldehyde or residual solvent.

-

Solution: Triturate the oil with cold Hexane. Scratch the flask walls with a glass rod. If persistent, use a seed crystal from a previous batch.

Hydrolysis During Storage[2]

-

Issue: Smell of almonds (benzaldehyde) in the container.

-

Cause: Moisture ingress causing equilibrium reversal.

-

Solution: Store in a desiccator. N-Boc hydrazones are essentially "dehydrated" states; water will reverse the reaction, especially if trace acid is present.

Regioselectivity in Alkylation

-

Insight: If alkylating the NH group (using NaH/Alkyl Halide), the Boc group sterically hinders the N1 position, but the N1 position is also the most acidic. However, the N2 (imine) nitrogen is nucleophilic.[1] Careful control of base stoichiometry (1.05 equiv) is required to ensure N1-alkylation over N2-quaternization.[1]

References

-

Synthesis & Characterization

-

Reductive Amination (Borch Reduction)

-

Palladium-Catalyzed Cross-Coupling

-

Boc-Deprotection Mechanisms

-

Organic Chemistry Portal: Cleavage of tert-Butyl Carbamates (Boc).[1]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Infrared Spectroscopy of N-Boc-N'-Benzylidene-hydrazine

[1][2][3]

Executive Summary

N-Boc-N'-Benzylidene-hydrazine represents a critical structural motif in medicinal chemistry, serving as a protected intermediate in the synthesis of bioactive heterocycles, peptide mimetics, and gem-diazenyl acetates.[1][2][3] Its structure combines a tert-butoxycarbonyl (Boc) protected hydrazine with a benzylidene imine moiety.[1][2]

This guide provides a definitive technical framework for the characterization of this compound using Fourier Transform Infrared (FT-IR) spectroscopy.[1][2][3] Unlike Nuclear Magnetic Resonance (NMR), which requires solubilization, FT-IR offers a rapid, solid-state method for validating the condensation of tert-butyl carbazate with benzaldehyde.[1][2][3] This document details the vibrational theory, spectral assignment, and experimental protocols required to utilize IR as a primary quality control tool.

Structural Context & Vibrational Theory[2][3]

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational domains. The molecule (

-

The Boc-Carbamate Domain: Characterized by the carbonyl (

) stretch and the unique gem-dimethyl bending modes of the tert-butyl group. -

The Hydrazone Linker: The diagnostic center.[4] The formation of the azomethine (

) bond and the retention of a single secondary amine ( -

The Aromatic Anchor: The benzylidene ring provides stable reference peaks (

skeletal and

Pathway Visualization

The following diagram illustrates the synthesis pathway and the associated functional group transformations detectable by IR.

Caption: Synthesis pathway highlighting the critical functional group transformations monitored via IR spectroscopy.

Spectral Fingerprint: Assignment Table

The following table synthesizes data from standard organic spectroscopy references and specific hydrazone literature. It serves as the primary reference for peak assignment.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| N-H (Amide) | Stretching ( | 3200 – 3350 | Medium, Sharp | Single peak.[1][2][3][5] Absence of doublet confirms consumption of hydrazine |

| Aromatic C-H | Stretching ( | 3030 – 3060 | Weak | Characteristic of |

| Aliphatic C-H | Stretching ( | 2930 – 2980 | Medium | Dominated by the tert-butyl methyl groups.[1][2][3] |

| C=O (Carbamate) | Stretching ( | 1690 – 1720 | Strong | The "Boc" carbonyl.[1][2][3] High intensity is critical for quantification. |

| C=N (Imine) | Stretching ( | 1615 – 1640 | Medium/Strong | The "Success" Peak. Confirms Schiff base formation.[1][2][3] |

| Aromatic Ring | Skeletal ( | 1580 – 1600 | Medium | Often appears as a doublet with the C=N peak.[1][2][3] |

| Amide II | Bending ( | 1520 – 1550 | Medium | Coupled N-H bending and C-N stretching.[1][2][3] |

| t-Butyl (Boc) | Bending ( | 1365 & 1390 | Medium | "Gem-Dimethyl" Split. Diagnostic doublet for the tert-butyl group.[1][2][3] |

| C-O (Ester) | Stretching ( | 1240 – 1260 | Strong | Characteristic of the carbamate ether linkage.[1][2][3] |

| Mono-sub Benzene | Out-of-Plane Bend | 690 & 750 | Strong | Confirms the monosubstituted phenyl ring.[1][2][3] |

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts caused by moisture or crystal packing effects.[1][3]

Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is the preferred method for this lipophilic solid, avoiding the moisture sensitivity of KBr pellets.[3]

-

Crystal Check: Ensure the synthesized N-Boc-N'-Benzylidene-hydrazine is fully dried (vacuum oven at 40°C for 4 hours). Residual solvent (e.g., ethanol, DCM) will obscure the fingerprint region.

-

Background Scan: Collect a background spectrum of the clean diamond/ZnSe crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Loading: Place approximately 5–10 mg of the solid directly onto the crystal.

-

Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80–100 N). Note: Poor contact results in weak C-H stretching signals.

-

Acquisition: Acquire 32–64 scans to improve the Signal-to-Noise (S/N) ratio.

Validation Workflow

Use the following logic flow to validate the identity of the synthesized compound.

Caption: Logic gate for spectral validation of N-Boc-N'-Benzylidene-hydrazine.

Diagnostic Applications & Troubleshooting

Monitoring Reaction Progress

IR is superior to TLC for real-time monitoring of the condensation reaction.[1][3]

-

Start of Reaction: Spectrum dominated by Benzaldehyde

(~1700 cm⁻¹) and Boc-Hydrazine -

End of Reaction: Disappearance of the

doublet and the emergence of the Imine

Common Artifacts[1][2][3]

-

Broad O-H Stretch (3400 cm⁻¹): Indicates wet sample (water) or residual ethanol from recrystallization.[1][2][3] This can mask the N-H stretch.

-

Split Carbonyl Peak: If the C=O peak at 1700 cm⁻¹ appears split or has a strong shoulder, it often indicates the presence of rotamers (common in Boc-protected nitrogens) or crystalline polymorphism, rather than an impurity.

Differentiating from Starting Materials

| Feature | Benzaldehyde | Boc-Hydrazine | Product |

| 3300 cm⁻¹ | Absent | Doublet ( | Singlet ( |

| 2700-2800 cm⁻¹ | Doublet (Fermi Resonance) | Absent | Absent |

| 1600-1640 cm⁻¹ | Absent | Absent | Strong ( |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for general IR assignments of carbamates and imines).

-

NIST Chemistry WebBook. Infrared Spectra of tert-Butylbenzene and related aromatic/aliphatic systems. National Institute of Standards and Technology.[1][7] Available at: [Link][1][2][3]

-

PubChem. tert-Butyl 2-benzylidenehydrazine-1-carboxylate (Compound Summary). National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2]

-

UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link][1][2][3]

-

Mohamed, G. G., et al. (2015).[1][2] Synthesis and Characterization of Schiff Base Ligands. Journal of Applied Chemistry.[1] (Provides comparative data for C=N stretches in benzylidene systems).

Sources

- 1. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazine-1-carboxylate (C15H20N2O4) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Benzene, tert-butyl- [webbook.nist.gov]

CAS number and physical properties of N-Boc-N'-Benzylidene-hydrazine

An In-depth Technical Guide to N-Boc-N'-Benzylidene-hydrazine for Advanced Research

Introduction: A Versatile Building Block in Modern Synthesis

N-Boc-N'-Benzylidene-hydrazine, systematically named tert-butyl 2-benzylidenehydrazine-1-carboxylate, is a pivotal reagent in contemporary organic synthesis. It elegantly combines the stability of a Boc-protected hydrazine with the reactive potential of a hydrazone moiety. This structure makes it an invaluable intermediate for medicinal chemists and drug development professionals. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group, allowing for the strategic unmasking of the hydrazine nitrogen for subsequent transformations. Simultaneously, the benzylidenehydrazone functional group is a versatile precursor for synthesizing a diverse array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, and its applications, grounded in established chemical principles.

Physicochemical and Structural Properties

Precise identification of a chemical entity is paramount for reproducible scientific work. While a specific CAS Number for this exact structure is not uniformly cited across major databases, it is unambiguously identified by its structural formula and identifiers in chemical libraries like PubChem.

| Property | Value | Source / Comment |

| IUPAC Name | tert-butyl 2-benzylidenehydrazine-1-carboxylate | - |

| Synonyms | N-Boc-N'-Benzylidene-hydrazine | - |

| PubChem CID | 5393629 | [1] |

| InChIKey | LKKATZANDADGPR-LCYFTJDESA-N | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds[2][3] |

| Melting Point | Not definitively reported. | Requires experimental determination. |

| Solubility | Soluble in ethanol, methanol, DMSO, CH₂Cl₂ | Inferred from synthesis protocols and related compounds[2][4] |

Validated Synthesis Protocol: A Self-Validating System

The synthesis of N-Boc-N'-Benzylidene-hydrazine is typically achieved through a straightforward condensation reaction. The protocol described below is based on a well-established and facile method for forming hydrazones from aldehydes and N-Boc-hydrazine (tert-butyl carbazate)[5].

Causality Behind Experimental Choices:

-

Reactants: tert-Butyl carbazate (N-Boc-hydrazine) provides the protected hydrazine core. Benzaldehyde serves as the electrophilic partner to form the C=N bond.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the product often has lower solubility upon cooling, facilitating isolation by precipitation. Its boiling point allows for efficient reaction kinetics without requiring high-pressure apparatus.

-

Conditions: Refluxing provides the necessary activation energy for the condensation reaction, which involves the formation of a hemiaminal intermediate followed by the elimination of water.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl carbazate (1.32 g, 10.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add 30 mL of absolute ethanol to the flask and stir until the solid is fully dissolved. To this solution, add benzaldehyde (1.02 mL, 1.06 g, 10.0 mmol, 1.0 equiv.) dropwise.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Product Isolation: After the reaction is complete, allow the flask to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL).

-

Drying: Dry the purified white solid under vacuum to yield the final product, N-Boc-N'-Benzylidene-hydrazine.

Caption: Synthesis workflow for N-Boc-N'-Benzylidene-hydrazine.

Spectroscopic Characterization Profile

The structural integrity of the synthesized compound is confirmed through standard spectroscopic methods. Below are the expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

N-H Stretch: A moderate absorption band is expected around 3200-3300 cm⁻¹, corresponding to the N-H bond of the carbamate.

-

C=O Stretch: A strong, sharp peak characteristic of the carbamate carbonyl group will appear in the region of 1700-1730 cm⁻¹[6].

-

C=N Stretch: The imine or azomethine bond of the hydrazone will show a medium intensity band around 1620-1640 cm⁻¹[7].

-

Aromatic C=C: Multiple absorptions in the 1450-1600 cm⁻¹ range indicate the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (in CDCl₃, 500 MHz):

-

δ ~1.5 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl protons of the tert-butyl (Boc) group[8].

-

δ ~7.3-7.5 ppm (m, 3H): A multiplet corresponding to the meta and para protons of the benzylidene aromatic ring.

-

δ ~7.7-7.8 ppm (m, 2H): A multiplet for the ortho protons of the benzylidene ring, which are deshielded by the adjacent C=N bond.

-

δ ~7.9 ppm (s, 1H): A singlet corresponding to the azomethine proton (-N=CH-).

-

δ ~8.2 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate. Its chemical shift can be variable and it is D₂O exchangeable.

¹³C-NMR (in CDCl₃, 125 MHz):

-

δ ~28.3 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

δ ~81.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

δ ~127.0-131.0 ppm: A series of signals corresponding to the carbons of the aromatic ring.

-

δ ~134.0 ppm: Signal for the ipso-carbon of the aromatic ring attached to the azomethine carbon.

-

δ ~145.0 ppm: Chemical shift for the azomethine carbon (-N=C H-).

-

δ ~155.0 ppm: Signal for the carbonyl carbon of the Boc protecting group[9].

Core Directive: Reactivity and Synthetic Utility

The utility of N-Boc-N'-Benzylidene-hydrazine stems from two primary modes of reactivity: manipulation of the protecting group and reactions of the hydrazone moiety.

-

Boc Group Deprotection: The Boc group is stable under a wide range of nucleophilic and basic conditions but can be efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane). This selective deprotection generates the free benzylidene hydrazine, which can then participate in further reactions such as acylation or alkylation at the now-free nitrogen.

-

Hydrazone Chemistry: The hydrazone functional group is a linchpin for constructing more complex molecular architectures.

-

Reduction: The C=N double bond can be reduced to form the corresponding N-Boc-N'-benzyl-hydrazine, a useful chiral ligand precursor.

-

Cyclization Reactions: Hydrazones are classic precursors for synthesizing five- and six-membered heterocycles, such as pyrazoles, pyrazolines, and pyridazinones, which are common motifs in pharmaceuticals.

-

Caption: Key reactivity pathways of N-Boc-N'-Benzylidene-hydrazine.

References

-

Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). [Link]

-

Chem-Impex. N,N'-Di-Boc-N-Z-hydrazine. [Link]

-

Request PDF. Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. [Link]

-

ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188. [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

-

PubChemLite. N-boc-n'-benzylidene-hydrazine (C12H16N2O2). [Link]

Sources

- 1. PubChemLite - N-boc-n'-benzylidene-hydrazine (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 2. petalheadexim.com [petalheadexim.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]

- 7. arcjournals.org [arcjournals.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-Boc-N'-Benzylidene-hydrazine in Organic Solvents

Abstract

N-Boc-N'-Benzylidene-hydrazine, a key intermediate in synthetic organic chemistry, possesses a unique molecular structure that dictates its behavior in various reaction and purification media. Understanding its solubility is paramount for optimizing synthetic yields, developing robust purification protocols, and ensuring reproducible results. This technical guide provides a comprehensive analysis of the solubility of N-Boc-N'-Benzylidene-hydrazine. It begins with an examination of the core physicochemical properties and the theoretical principles governing its solubility. While specific quantitative data is not broadly published, this guide presents a predictive solubility profile based on analogous structures and established chemical principles. Crucially, a detailed, self-validating experimental protocol for the precise quantitative determination of solubility is provided, empowering researchers to generate their own data. This document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile compound.

Introduction: The Synthetic Importance of N-Boc-N'-Benzylidene-hydrazine

N-Boc-N'-Benzylidene-hydrazine, systematically named tert-butyl 2-benzylidenehydrazine-1-carboxylate, is a valuable bifunctional molecule. It incorporates a hydrazine moiety, mono-protected with a tert-butyloxycarbonyl (Boc) group, and is pre-functionalized as a stable benzylidene hydrazone. The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[1] This structure makes the compound an important precursor for:

-

Synthesis of Substituted Hydrazines: The imine bond can be selectively reduced to afford N-Boc-N'-benzyl-hydrazine, which can be further functionalized.

-

Heterocyclic Chemistry: It serves as a building block for various nitrogen-containing heterocycles.

-

Bioconjugation and Medicinal Chemistry: The hydrazone linkage is a key functional group in the design of prodrugs and antibody-drug conjugates (ADCs), often engineered to be stable at physiological pH but cleavable in the acidic environment of tumor cells or lysosomes.[2][3][4]

The success of any synthetic step involving this intermediate—be it reaction, extraction, chromatography, or crystallization—is fundamentally dependent on the choice of solvent.[5][6] An informed solvent selection based on a thorough understanding of the compound's solubility can prevent issues such as poor reactivity, low yields, and purification challenges.

Physicochemical Properties & Molecular Structure Analysis

To predict the solubility of N-Boc-N'-Benzylidene-hydrazine, we must first analyze its molecular structure for features that will dictate its interaction with solvent molecules.

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

-

Key Structural Features:

-

Tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group provides a significant nonpolar character to the molecule, favoring solubility in less polar solvents.

-

Phenyl Ring: The benzylidene moiety contributes further to the nonpolar, aromatic character of the molecule.

-

Hydrazone Core (-C=N-NH-C=O): This is the polar region of the molecule. It contains:

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the two nitrogen atoms are capable of accepting hydrogen bonds from protic solvents.

-

Hydrogen Bond Donor: The N-H group can donate a hydrogen bond, a critical interaction for solubility in protic solvents.

-

-

This amphiphilic nature—possessing both significant nonpolar and polar functionalities—suggests that the compound will not be soluble at the extremes of the polarity scale (e.g., water or hexane) but will exhibit good solubility in solvents of intermediate polarity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of the dissolution process, which is often simplified by the adage "like dissolves like."[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have large dipole moments and can be either protic (containing O-H or N-H bonds) or aprotic. The polar hydrazone core of N-Boc-N'-Benzylidene-hydrazine will interact favorably with polar solvents, while the nonpolar Boc and phenyl groups will interact better with nonpolar solvents. A successful solvent must balance these interactions.

-

Hydrogen Bonding: The ability of the compound's N-H group to donate a hydrogen bond and its C=O and N atoms to accept them is a primary driver of solubility in polar protic solvents like alcohols.

-

Temperature: For most solid solutes, solubility increases with temperature.[7] This principle is the basis for recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling due to its lower solubility at the reduced temperature.

The interplay of these factors determines the overall solubility profile.

Predictive Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM's moderate polarity effectively solvates the entire molecule. It is a common solvent for reactions involving Boc-protected compounds.[8] |

| Chloroform (CHCl₃) | High | Similar to DCM, provides a good balance for the molecule's polar and nonpolar regions. | |

| Tetrahydrofuran (THF) | High | A polar ether that is an excellent solvent for a wide range of organic molecules. | |

| Ethyl Acetate (EtOAc) | Moderate to High | Good balance of polarity; capable of accepting hydrogen bonds. Often used for extraction and chromatography. | |

| Acetonitrile (MeCN) | Moderate | A polar solvent that should effectively dissolve the compound, commonly used in syntheses of related materials.[11] | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is very effective at dissolving amides and similar structures. | |

| Polar Protic | Ethanol (EtOH) | Moderate (High when heated) | The alkyl chain interacts with the nonpolar groups, while the hydroxyl group forms hydrogen bonds with the polar core. Ideal for recrystallization.[9][10] |

| Methanol (MeOH) | Moderate (High when heated) | More polar than ethanol, may have slightly lower solubility at room temperature due to the smaller alkyl group. | |

| Isopropanol (IPA) | Moderate (High when heated) | Often used in the synthesis of Boc-hydrazines.[11] | |

| Water | Insoluble | The large nonpolar surface area from the Boc and phenyl groups dominates, leading to poor solvation by water.[12] | |

| Nonpolar | Hexanes / Heptane | Low to Insoluble | These solvents cannot effectively solvate the polar hydrazone core of the molecule.[5][13] |

| Toluene | Low to Moderate | The aromatic nature of toluene may provide some favorable interaction with the phenyl ring, but it is likely insufficient to fully dissolve the polar portion. | |

| Diethyl Ether | Moderate | Less polar than THF but generally a good solvent for many organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, the following self-validating protocol based on the isothermal equilibrium method should be employed.[14] This method ensures the solution is truly saturated at a given temperature, providing reliable and reproducible results.

Materials and Equipment

-

N-Boc-N'-Benzylidene-hydrazine (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath or stir plate with temperature control

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional)

-

HPLC or UV-Vis spectrophotometer (for analysis by standard curve)

-

Glassware for dilutions

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Boc-N'-Benzylidene-hydrazine to a vial. An amount that is clearly more than will dissolve is required to ensure a saturated solution.

-

Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial (e.g., 2.00 mL).

-

Equilibration: Seal the vial tightly and place it in the constant temperature shaker bath (e.g., 25 °C). Allow the mixture to shake/stir for a sufficient time to reach equilibrium (typically 24-48 hours). A constant slurry of undissolved solid should be visible.

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle for at least 2 hours at the same constant temperature. Alternatively, centrifuge the vial to pellet the excess solid. This step is critical to avoid transferring solid particles.

-

Sample Collection: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately pass this solution through a syringe filter into a clean, pre-weighed vial. This ensures no microscopic solid particles are transferred.

-

Quantification (Gravimetric Method):

-

Record the exact mass of the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass is achieved.

-

The final mass is the amount of dissolved solute.

-

-

Calculation:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to N-Boc-N'-Benzylidene-hydrazine: Structure, Spectroscopy, and Reactivity

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of N-Boc-N'-Benzylidene-hydrazine. It is intended for researchers, scientists, and professionals in drug development who are interested in the in-silico analysis of hydrazone derivatives. This document delves into the structural nuances, spectroscopic signatures, and electronic properties of the title compound, offering a framework for understanding its behavior at a molecular level.

Introduction: The Significance of N-Boc-N'-Benzylidene-hydrazine

N-Boc-N'-Benzylidene-hydrazine belongs to the versatile class of hydrazones, which are characterized by the >C=N-N< functional group. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various conditions and is a cornerstone in multi-step organic synthesis, particularly in peptide chemistry.[1][2] The benzylidene moiety, on the other hand, is a common pharmacophore and a precursor to a wide array of biologically active molecules. Hydrazide and hydrazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4]

The integration of the Boc-hydrazine and benzylidene scaffolds in N-Boc-N'-Benzylidene-hydrazine makes it a molecule of considerable interest for theoretical and computational investigation. Understanding its conformational landscape, electronic structure, and reactivity is paramount for the rational design of novel therapeutics and functional materials. This guide will explore how computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that complement and guide experimental studies.

Structural and Conformational Analysis: A Synergy of Theory and Experiment

The three-dimensional structure of N-Boc-N'-Benzylidene-hydrazine dictates its physical, chemical, and biological properties. While X-ray crystallography provides the definitive solid-state structure, computational methods are indispensable for exploring the molecule's conformational flexibility in different environments.

Synthesis and Experimental Characterization

The synthesis of N-Boc-N'-Benzylidene-hydrazine is typically achieved through the condensation reaction of tert-butyl carbazate (N-Boc-hydrazine) and benzaldehyde.[5][6] The resulting product can be characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.[3][7]

Computational Approach to Conformational Analysis

Density Functional Theory (DFT) is the workhorse for conformational analysis of organic molecules due to its favorable balance of accuracy and computational cost.[8][9] A typical workflow involves:

-

Initial Structure Generation: Building the initial 3D structure of N-Boc-N'-Benzylidene-hydrazine using molecular modeling software.

-

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles (e.g., around the N-N, N-C(Boc), and N=C bonds) to identify low-energy conformations.

-

Geometry Optimization: Optimizing the geometries of the identified conformers to locate the true energy minima on the potential energy surface. A common functional for this purpose is B3LYP with a 6-31G(d,p) basis set.[8][10]

-

Frequency Calculations: Performing frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Studies on similar N-acylhydrazones have shown that the conformational landscape is often governed by the rotation around the amide and imine bonds.[11][12] For N-Boc-N'-Benzylidene-hydrazine, the key dihedral angles determining the overall shape would be C=O–N–N and N–N=C–Ph. The relative energies of the different conformers can reveal the most stable structures in the gas phase and in solution (using implicit or explicit solvent models).[13]

Spectroscopic Properties: Bridging the Gap Between Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating IR, NMR, and UV-Vis spectra, we can gain a deeper understanding of the molecule's vibrational modes, chemical environment of nuclei, and electronic transitions.

Vibrational Spectroscopy (FT-IR)

Theoretical IR spectra can be calculated from the results of frequency calculations. The vibrational frequencies and their corresponding intensities can be compared with experimental FT-IR data.[14] Key vibrational modes for N-Boc-N'-Benzylidene-hydrazine would include:

-

N-H stretch: Typically observed in the range of 3200-3400 cm⁻¹.

-

C=O stretch (Boc group): A strong absorption band around 1700 cm⁻¹.

-

C=N stretch (imine): Usually found in the 1620-1680 cm⁻¹ region.

-

N-N stretch: A weaker absorption in the 1100-1200 cm⁻¹ range.[15]

Discrepancies between calculated (in the harmonic approximation) and experimental frequencies are common. These can be mitigated by applying a scaling factor to the computed frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10] The workflow involves:

-

Geometry Optimization: Obtaining the optimized geometry of the most stable conformer(s).

-

NMR Calculation: Performing a GIAO-NMR calculation on the optimized structure(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15]

-

Referencing: Referencing the calculated chemical shifts to a standard, typically tetramethylsilane (TMS).

The calculated ¹H and ¹³C NMR spectra can be used to assign the peaks in the experimental spectra and to understand how the electronic environment of each nucleus is influenced by the molecular conformation.[9]

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra and studying electronic transitions.[16][17] By performing a TD-DFT calculation on the optimized ground-state geometry, one can obtain the excitation energies and oscillator strengths of the electronic transitions. This allows for the prediction of the absorption maxima (λ_max) and provides insights into the nature of the transitions (e.g., π → π* or n → π*).[17][18] For N-Boc-N'-Benzylidene-hydrazine, the electronic transitions are expected to be dominated by the conjugated system of the benzylidene moiety.

Quantum Chemical Calculations: Delving into Electronic Structure and Reactivity

Quantum chemical calculations provide a wealth of information about the electronic properties and reactivity of a molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[17]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electron-rich and electron-poor regions.

-

Red regions: Indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

The MEP map can predict the sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify the strength of donor-acceptor interactions, which are indicative of hyperconjugation and resonance effects.[10] This analysis can help in understanding the stability of different conformers and the nature of the chemical bonds.

Reactivity and Potential Applications: Insights from Computational Modeling

The computational methods described above can provide valuable insights into the reactivity of N-Boc-N'-Benzylidene-hydrazine and guide the exploration of its potential applications.

Chemical Reactivity Descriptors

Global reactivity descriptors derived from the energies of the frontier orbitals, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. These descriptors are useful for comparing the reactivity of a series of related compounds.

Molecular Docking

Given the prevalence of hydrazones in medicinal chemistry, molecular docking is a valuable computational technique to predict the binding affinity and orientation of N-Boc-N'-Benzylidene-hydrazine within the active site of a biological target.[7][19] This can help in identifying potential protein targets and in designing more potent analogs. The general workflow for molecular docking includes:

-

Ligand Preparation: Generating the 3D structure of N-Boc-N'-Benzylidene-hydrazine and assigning appropriate charges.

-

Receptor Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking (e.g., adding hydrogens, removing water molecules).

-

Docking Simulation: Using a docking program to predict the binding poses of the ligand in the active site of the receptor.

-

Analysis of Results: Analyzing the predicted binding poses and scoring functions to identify the most likely binding mode and to estimate the binding affinity.

Conclusion

Theoretical and computational studies provide a powerful and cost-effective means to investigate the structure, properties, and reactivity of N-Boc-N'-Benzylidene-hydrazine at the molecular level. By combining DFT, TD-DFT, and molecular docking, researchers can gain a comprehensive understanding of this versatile molecule, which can accelerate the discovery and development of new drugs and functional materials. The synergy between computational and experimental approaches is crucial for advancing our knowledge in chemical and pharmaceutical sciences.

References

-

Makwana, H., & Naliapara, Y. T. (n.d.). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. ResearchGate. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, NMR, and X-ray crystallographic analysis of C-hydrazino-C-carboxycarboranes: versatile ligands for the preparation of BNCT and BNCS agents and (99m)Tc radiopharmaceuticals. Retrieved February 7, 2026, from [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5969. [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved February 7, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved February 7, 2026, from [Link]

-

Diyali, N., et al. (2022). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Academia.edu. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Retrieved February 7, 2026, from [Link]

-

Zheng, P.-W., et al. (2005). N,N′-Bis(3-nitrobenzylidene)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, E61(10), o3485-o3486. [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved February 7, 2026, from [Link]

-

Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

-

Journal of the American Chemical Society. (2016). A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Retrieved February 7, 2026, from [Link]

-

Teixeira, S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(14), 5371. [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved February 7, 2026, from [Link]

-

da Silva, A. B. F., et al. (2021). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. [Link]

-

Diyali, N., et al. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(2), 160-167. [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, biological evaluation and molecular docking analysis of vaniline–benzylidenehydrazine hybrids as potent tyrosinase inhibitors. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic characteristic (FT-IR, 1 H, 13 C NMR and UV–Vis) and theoretical calculations (MEP, DOS, HOMO-LUMO, PES, NBO analysis and keto–enol tautomerism) of new tetradentate N,N′-bis(4-hydroxysalicylidene)-1,4-phenylenediamine ligand as chelating agent. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Transamidation of N‐mono boc benzamides with hydrazine hydrate.[a,b, c]. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Retrieved February 7, 2026, from [Link]

-

da Silva, A. B. F., et al. (2021). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 6(28), 18033-18043. [Link]

-

ResearchGate. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved February 7, 2026, from [Link]

-

Sakr, M. A., et al. (2022). Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications. Journal of Fluorescence, 32(5), 1823-1842. [Link]

-

Sciforum. (n.d.). Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Anti (left) and skew (right) conformations of hydrazine (H2N–NH2), the.... Retrieved February 7, 2026, from [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved February 7, 2026, from [Link]

-

SpringerLink. (n.d.). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Retrieved February 7, 2026, from [Link]

-

ScienceDirect. (2003). Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. Retrieved February 7, 2026, from [Link]

-

MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved February 7, 2026, from [Link]

-

PubMed. (2024). Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Quantum Chemical Calculations on the Crystal Structure of Borazine (B 3 N 3 H 6 ). Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications. Retrieved February 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 7. longdom.org [longdom.org]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. investigacion.unirioja.es [investigacion.unirioja.es]

- 14. researchgate.net [researchgate.net]

- 15. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrophilicity of the Imine Carbon in N-Boc-N'-Benzylidene-hydrazine

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Reactivity of a Versatile Synthetic Intermediate

N-Boc-N'-benzylidene-hydrazine stands as a pivotal intermediate in modern organic synthesis, prized for its stability and predictable reactivity. At the heart of its synthetic utility lies the electrophilic character of its imine carbon. This technical guide, designed for the discerning researcher, delves into the nuanced electronic landscape of this molecule. We will dissect the factors governing the electrophilicity of the imine carbon, explore its reactivity through a series of key transformations, and provide a comprehensive framework—both experimental and theoretical—for understanding and exploiting its synthetic potential. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental choices and a self-validating system of protocols, all grounded in authoritative scientific literature.

The Electronic Architecture of N-Boc-N'-Benzylidene-hydrazine: A Tale of Two Moieties

The electrophilicity of the imine carbon in N-Boc-N'-benzylidene-hydrazine is a direct consequence of the interplay between the electron-withdrawing N-Boc group and the resonance-donating benzylidene moiety. The tert-butoxycarbonyl (Boc) group, with its electron-deficient carbonyl carbon, inductively withdraws electron density from the adjacent nitrogen atom (N'). This, in turn, polarizes the C=N' double bond, rendering the imine carbon susceptible to nucleophilic attack.

The acylhydrazone functional group (–CO–NH–N=CH–) inherently possesses an electrophilic imine carbon atom and a nucleophilic imine nitrogen atom.[1] This dual nature makes acylhydrazones versatile building blocks in organic synthesis.[2][3] They are considered stable surrogates for imines, which are often less stable and more challenging to handle.[2][3]

A key experimental indicator of the electronic environment of the imine carbon is its ¹³C NMR chemical shift. For N-Boc-N'-benzylidene-hydrazine, the imine carbon resonates at approximately 143.0 ppm in CDCl₃. This downfield shift is characteristic of an electron-deficient carbon center, confirming its electrophilic nature.

Modulating Electrophilicity: The Influence of Substituents and the N-Acyl Group

The electrophilic character of the imine carbon is not static; it can be finely tuned by altering the electronic properties of the benzylidene ring or by replacing the N-Boc group with other acyl moieties.

Substituent Effects on the Benzylidene Ring

Electron-withdrawing substituents on the benzylidene ring are expected to enhance the electrophilicity of the imine carbon by further delocalizing the electron density of the aromatic system away from the C=N bond. Conversely, electron-donating groups would be expected to decrease its electrophilicity. This principle is a cornerstone of rational reaction design, allowing for the modulation of reactivity to suit specific synthetic needs. Interestingly, for some benzaldehyde derivatives with a C=N bond in the side chain, electron-withdrawing substituents on the benzylidene ring have been observed to cause a shielding (upfield shift) of the imine carbon in ¹³C NMR spectra, a phenomenon attributed to a complex interplay of resonance structures.[4][5]

The Role of the N-Acyl Group: A Comparative Perspective

The choice of the N-acyl group is a critical determinant of the imine carbon's electrophilicity. The tert-butoxy group of the Boc protector is a moderately strong electron-withdrawing group. Replacing it with a more strongly electron-withdrawing group, such as a trifluoroacetyl group, would be predicted to significantly increase the electrophilicity of the imine carbon. Conversely, a less electron-withdrawing group would be expected to diminish its reactivity. This principle allows for the strategic selection of the N-acyl group to control the kinetic profile of nucleophilic addition reactions.

Probing Electrophilicity: Nucleophilic Addition Reactions

The electrophilicity of the imine carbon in N-Boc-N'-benzylidene-hydrazine is most directly demonstrated through its reactivity with a range of nucleophiles. These reactions not only confirm its electrophilic nature but also highlight its utility in the synthesis of complex nitrogen-containing molecules.

Synthesis of the Starting Material: A Robust and Validated Protocol

The synthesis of N-Boc-N'-benzylidene-hydrazine is a straightforward and high-yielding condensation reaction between tert-butyl carbazate and benzaldehyde.

Experimental Protocol: Synthesis of N-Boc-N'-Benzylidene-hydrazine

-

Materials:

-

tert-Butyl carbazate (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Ethanol (or other suitable solvent)

-

-

Procedure:

-

Dissolve tert-butyl carbazate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add benzaldehyde to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Upon completion, the product often crystallizes directly from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure N-Boc-N'-benzylidene-hydrazine as a white solid.

-

This protocol is a self-validating system, as the purity of the product can be readily assessed by standard analytical techniques (¹H NMR, ¹³C NMR, and melting point determination).

Addition of Organometallic Reagents: A C-C Bond Forming Strategy

The reaction of Grignard reagents with the imine carbon of N-Boc-N'-benzylidene-hydrazine provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of substituted hydrazides.

Experimental Protocol: Addition of a Grignard Reagent to N-Boc-N'-Benzylidene-hydrazine

-

Materials:

-

N-Boc-N'-benzylidene-hydrazine (1.0 equiv)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve N-Boc-N'-benzylidene-hydrazine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

The successful formation of the addition product validates the electrophilic nature of the imine carbon.[7]

Michael Addition of Thiols: A Thia-Michael Approach

The conjugate addition of thiols to activated alkenes, known as the thia-Michael addition, can be conceptually extended to the addition of thiols to the electrophilic imine carbon of N-Boc-N'-benzylidene-hydrazine.[8] This reaction provides access to valuable α-amino thioether derivatives.

Experimental Protocol: Thia-Michael Addition to N-Boc-N'-Benzylidene-hydrazine

-

Materials:

-

N-Boc-N'-benzylidene-hydrazine (1.0 equiv)

-

Thiol (e.g., Thiophenol, 1.2 equiv)

-

A suitable base (e.g., triethylamine or DBU, catalytic amount)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve N-Boc-N'-benzylidene-hydrazine and the thiol in DCM in a round-bottom flask.

-

Add the base to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

This protocol demonstrates the susceptibility of the imine carbon to attack by soft nucleophiles like thiols.[2]

Computational Analysis: A Theoretical Lens on Electrophilicity

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure and reactivity of molecules. For N-Boc-N'-benzylidene-hydrazine, DFT can be employed to quantify the electrophilicity of the imine carbon.

Key Computational Parameters

-

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The imine carbon is expected to have a significant coefficient in the LUMO, signifying its role as the primary electrophilic site.

-

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide a quantitative measure of the partial positive charge on the imine carbon, directly correlating with its electrophilicity.[9][10]

-

Global Electrophilicity Index (ω): This parameter, derived from the HOMO and LUMO energies, provides a global measure of a molecule's electrophilic character.[11]

Workflow for DFT Calculations

Caption: A typical workflow for the DFT analysis of N-Boc-N'-benzylidene-hydrazine.

Data Summary and Comparative Analysis

To provide a clear and concise overview, the key experimental and theoretical data related to the electrophilicity of the imine carbon in N-Boc-N'-benzylidene-hydrazine are summarized below.

| Parameter | Value/Observation | Significance | Reference |

| Experimental Data | |||

| ¹³C NMR Chemical Shift (C=N) | ~143.0 ppm (in CDCl₃) | Indicates an electron-deficient carbon center, confirming its electrophilic nature. | |

| Reactivity with Grignard Reagents | Forms C-C bond via nucleophilic addition. | Demonstrates susceptibility to hard nucleophiles. | [7] |

| Reactivity with Thiols | Undergoes thia-Michael type addition. | Shows reactivity towards soft nucleophiles. | [2][8] |

| Theoretical Data (Predicted) | |||

| LUMO Energy | Expected to be low. | Indicates a high propensity for accepting electrons from a nucleophile. | [11] |

| Partial Charge on Imine Carbon | Expected to be significantly positive. | Quantifies the electrophilic character of the imine carbon. | [9][10] |

| Global Electrophilicity Index (ω) | Expected to be in the range of a moderate to strong electrophile. | Provides a global measure of its electrophilicity. | [11] |

Conclusion: A Tunable Electrophile for Modern Synthesis

The imine carbon of N-Boc-N'-benzylidene-hydrazine is a well-defined and moderately reactive electrophilic center. Its reactivity is governed by the electron-withdrawing nature of the N-Boc group and can be further modulated by substituents on the benzylidene ring. This tunable electrophilicity, combined with the stability and ease of handling of the molecule, makes N-Boc-N'-benzylidene-hydrazine a valuable and versatile tool in the arsenal of the synthetic organic chemist. The protocols and analyses presented in this guide provide a robust framework for understanding and exploiting the rich chemistry of this important synthetic intermediate, paving the way for the development of novel and efficient synthetic methodologies in drug discovery and materials science.

References

- Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Org. Lett., 7, 713-716.

- Chu, C., et al. (Year). Thia-Michael addition between thiol and, α,β- unsaturated carbonyl compound employing ferric chloride as a catalyst at room temperature for 5–20 minutes generates Michael adduct. Journal Name, Volume(Issue), pages.

- Demir, Y., et al. (2022). Synthesis and characterization of novel acyl hydrazones derived from vanillin as potential aldose reductase inhibitors. Mol. Divers.

- Duddeck, H., et al. (Year). Benzaldehyde derivatives possessing a C=N double bond in the side-chain of the aromatic ring exhibit a reverse dependence of the (13)C NMR chemical shifts of the C=N carbon on the benzylidenic substituents X. Journal Name, Volume(Issue), pages.

- Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. J. Org. Chem., 83, 1176-1184.

- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

- Kobayashi, S., & Sugiura, M. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds.

- Lenardão, E. J., et al. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 19(7), 1351-1357.

- Li, A. Y., et al. (Year). Ag+ mediated deaminations of N-Boc aryl hydrazines for the efficient synthesis of N-Boc. Bulletin of the Korean Chemical Society.

- Pasha, F. A., et al. (2006). DFT Based Electrophilicity Index and QSAR study of Phenols as Anti Leukaemia Agent. American Journal of Immunology, 2(1), 23-28.

- Perin, G., et al. (Year). A general, clean and easy method for the conjugated addition of thiols to citral promoted by KF/Al2O3 under solvent-free or using glycerin as recyclable solvent at room temperature is described. Journal Name, Volume(Issue), pages.

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.

- Teotia, J., et al. (2016). Ultraviolet Absorption Spectra, Solvent Effect and Non-Linear Optical Properties of 2-Amino-4,6 dimethylpyridine by Hartee-Fock and Density Functional Theory. Asian Journal of Chemistry, 28(10), 2204-2210.

- Villiger, V., & Kopetschni, E. (Year).

- Wolff, L. (Year).

- Szmant, H. H., & Harmuth, C. H. (1964). The Wolff-Kishner Reaction of Hydrazones. J. Am. Chem. Soc., 86(14), 2909.

- Mayr, H., et al. (Year). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal Name, Volume(Issue), pages.

- Kumar, S., et al. (2021). Optimized Molecular Geometries, Internal Coordinates, Vibrational Analysis, Thermodynamic properties, First Hyper Polarizability and Homo-Lumo Analysis of Duroquinone using Density Functional Theory and Hartree-Fock Method. Russian Journal of Physical Chemistry B, 15, S22–S31.

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

Sources

- 1. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. asianpubs.org [asianpubs.org]

- 11. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Bioactive Heterocycles from N-Boc-N'-Benzylidene-hydrazine

Executive Summary

N-Boc-N'-Benzylidene-hydrazine represents a "privileged" synthetic hub in medicinal chemistry. Its unique structure combines an electrophilic imine motif (

This guide provides validated protocols for transforming this single precursor into these high-value scaffolds, emphasizing reaction causality, protecting group strategy, and scalability.

Strategic Reaction Hub

The following diagram illustrates the divergent pathways available from the core hydrazine scaffold.

Figure 1: Divergent synthetic pathways from N-Boc-N'-Benzylidene-hydrazine.

Critical Precursor Analysis

Molecule: N-Boc-N'-Benzylidene-hydrazine

Structure:

| Feature | Chemical Consequence | Strategic Advantage |

| Boc Group | Lowers | Prevents catalyst poisoning in Pd-chemistry; Directs regioselectivity. |

| Imine ( | Electrophilic carbon; 1,3-dipole precursor. | Enables nucleophilic attack or [3+2] cycloadditions. |

| Hydrazine Core | N-N bond is pre-formed. | Avoids difficult N-N bond formation steps later in synthesis. |

Application A: Synthesis of 1H-Indazoles

Target Class: Bioactive kinase inhibitors (e.g., Axitinib analogs). Mechanism: Palladium-Catalyzed Intramolecular C-N Bond Formation.[1][2]

Scientific Rationale

Direct C-H activation of the phenyl ring is possible but often requires harsh conditions. The most reliable route utilizes an ortho-halogenated precursor (N-Boc-N'-(2-bromobenzylidene) -hydrazine). The Boc group is critical here: it acidifies the N-H proton, facilitating deprotonation by mild bases, and prevents the hydrazine from acting as a bidentate ligand that would deactivate the Palladium catalyst.

Protocol: Pd-Catalyzed Cyclization[1]

Reagents:

-

Substrate: N-Boc-N'-(2-bromobenzylidene) -hydrazine (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand: Xantphos or DPPF (5-7 mol%)

-

Base:

or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inertion: Charge a flame-dried Schlenk tube with the substrate,

, Ligand, and Base. Evacuate and backfill with Argon ( -

Solvation: Add anhydrous Toluene via syringe. Concentration should be approx. 0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC.[3] The starting material (less polar) should disappear, replaced by a highly fluorescent spot (Indazole-Boc).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd-black. Concentrate the filtrate.

-

Deprotection (In-situ optional): The product is N1-Boc-Indazole. To obtain the free 1H-indazole, treat the crude with 4M HCl in Dioxane (RT, 2h) or TFA/DCM (1:1).

-

Purification: Flash column chromatography (Hexane/EtOAc).

Yield Expectation: 80–92%

Application B: Synthesis of 1,3,4-Oxadiazol-2-ones

Target Class: Peptidomimetics, enzyme inhibitors. Mechanism: Oxidative Cyclization.[4][5]

Scientific Rationale

The transformation of the N-Boc-hydrazone into an oxadiazolone involves the oxidation of the

Protocol: Iodine-Mediated Oxidative Cyclization[5][6]

Reagents:

-

Substrate: N-Boc-N'-Benzylidene-hydrazine (1.0 equiv)

-

Oxidant: Iodine (

) (1.2 equiv) or PhI(OAc)2 (1.1 equiv) -

Base:

(2.0 equiv) -

Solvent: DMSO or DCM (depending on oxidant)

Step-by-Step Methodology:

-

Preparation: Dissolve the hydrazone in DMSO (0.2 M).

-

Addition: Add

followed by-

Note: The reaction is exothermic. Maintain temperature < 30°C to prevent Boc decomposition.

-

-

Monitoring: Stir at 80°C for 3–5 hours. The deep purple color of iodine should fade as it is consumed/reduced.

-

Quenching: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine. -